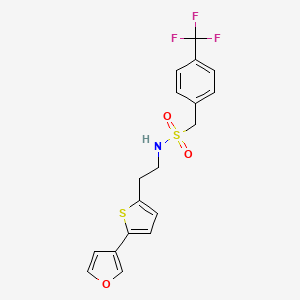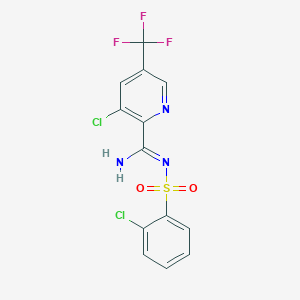
3-chloro-N-(2-chlorobenzenesulfonyl)-5-(trifluoromethyl)pyridine-2-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-(2-chlorobenzenesulfonyl)-5-(trifluoromethyl)pyridine-2-carboximidamide is a useful research compound. Its molecular formula is C13H8Cl2F3N3O2S and its molecular weight is 398.18. The purity is usually 95%.
BenchChem offers high-quality 3-chloro-N-(2-chlorobenzenesulfonyl)-5-(trifluoromethyl)pyridine-2-carboximidamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-N-(2-chlorobenzenesulfonyl)-5-(trifluoromethyl)pyridine-2-carboximidamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Structure and Properties
The specific compound "3-chloro-N-(2-chlorobenzenesulfonyl)-5-(trifluoromethyl)pyridine-2-carboximidamide" is not directly mentioned in the retrieved literature. However, the studies review the applications and significance of structurally related compounds, highlighting the importance of pyridine derivatives in chemistry and their applications in medicinal chemistry, environmental science, and materials science.
Medicinal Chemistry and Biological Applications
Pyridine and its derivatives are crucial in the development of pharmaceuticals due to their bioactivity. For instance, pyrimidine and pyridine scaffolds are foundational in creating compounds with a broad spectrum of biological activities. These structures serve as key intermediates for synthesizing various biologically active compounds, including those with potential therapeutic applications against diseases and as agents in molecular biology studies for understanding biological processes (Parmar et al., 2023).
Environmental Science and Pollution
In the context of environmental science, derivatives of pyridine, including compounds with chloro, sulfonyl, and trifluoromethyl groups, are studied for their environmental persistence and potential as pollutants, particularly in the class of per- and polyfluoroalkyl substances (PFASs). These studies investigate the degradation, fate, and removal of such chemicals from the environment, contributing to understanding how to mitigate their impact on ecosystems and human health (Liu & Avendaño, 2013).
Optoelectronic Materials
The incorporation of pyridine and its derivatives into π-extended conjugated systems is of significant interest for creating novel optoelectronic materials. These materials find applications in organic light-emitting diodes (OLEDs), photovoltaic cells, and other electronic devices. The unique electronic properties of these compounds contribute to the development of efficient and durable materials for future technologies (Lipunova et al., 2018).
Propriétés
IUPAC Name |
3-chloro-N'-(2-chlorophenyl)sulfonyl-5-(trifluoromethyl)pyridine-2-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2F3N3O2S/c14-8-3-1-2-4-10(8)24(22,23)21-12(19)11-9(15)5-7(6-20-11)13(16,17)18/h1-6H,(H2,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJLQUZOTKMJPCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)N=C(C2=C(C=C(C=N2)C(F)(F)F)Cl)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)S(=O)(=O)/N=C(/C2=C(C=C(C=N2)C(F)(F)F)Cl)\N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(2-chlorobenzenesulfonyl)-5-(trifluoromethyl)pyridine-2-carboximidamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


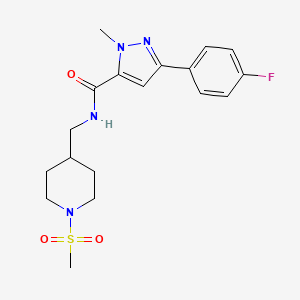
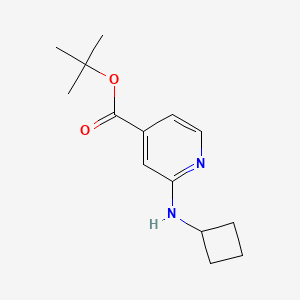
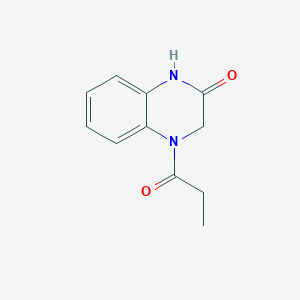
![[3-(2-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2720196.png)
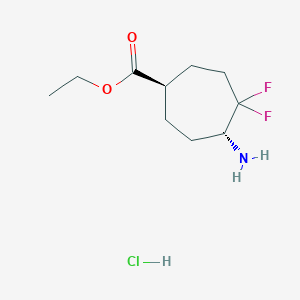
![5-Fluoro-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]pyrimidin-2-amine](/img/structure/B2720198.png)

![N-benzyl-2-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2720202.png)
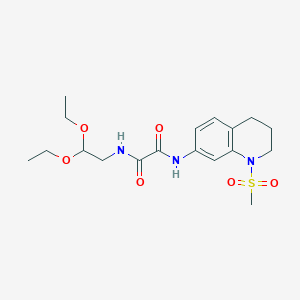
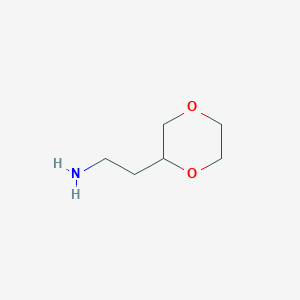
![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2720205.png)
![N-(3,4-difluorophenyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2720207.png)
